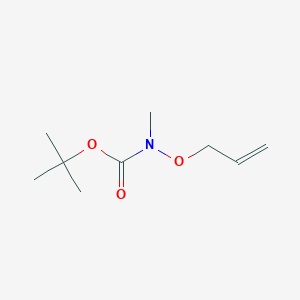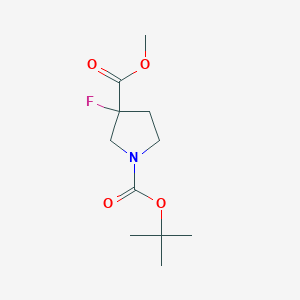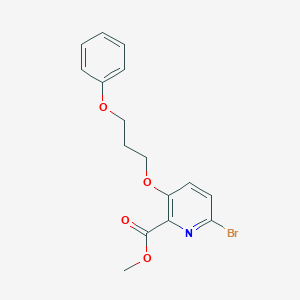
4-Bromo-3-(2,2-difluoroethoxy)benzoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Reactivity Analysis
- Structure and Reactivity : A study on the structure and molecular parameters of a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, explored its reactivity using density functional theory. This research analyzed various descriptors, such as ionization energy and electrophilicity, to predict the compound's reactivity. It also assessed the influence of solvents on these parameters and investigated its vibrational properties and non-linear optical properties (Yadav et al., 2022).
Crystal Structure Comparisons
- Comparing Crystal Structures : Research comparing the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid revealed two-dimensional architectures formed principally by hydrogen bonds and Br⋯O interactions. This study provided insights into the molecular interactions and packing preferences of these compounds (Suchetan et al., 2016).
Halogen Bonding Influences
- Halogen Bonding : A study on 4-bromo-3,5-di(methoxy)benzoic acid, which is structurally related, examined the influence of methoxy-substituents on Br⋯Br type II halogen bonds. It provided valuable information on the geometric features and interaction energies involved in halogen bonding, relevant to understanding similar interactions in 4-Bromo-3-(2,2-difluoroethoxy)benzoic acid (Raffo et al., 2016).
Bromination and Oxidation Reactions
- Bromination Reactions : Research into the bromination and oxidation of 4-(N,N-dimethylamino) benzoic acid, which is similar to the target compound, by acidic bromate, offered insights into transient chemical oscillations, which might be applicable to understanding the reactivity of this compound (Bell & Wang, 2015).
Supramolecular Chemistry Applications
- Uranyl Assembly : A study on the assembly of uranyl compounds with a bromo-substituted benzoic acid linker highlighted the role of halogen and hydrogen bonding, as well as π–π interactions. This research may provide a framework for understanding how this compound could be utilized in similar supramolecular assemblies (Carter & Cahill, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-(2,2-difluoroethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c10-6-2-1-5(9(13)14)3-7(6)15-4-8(11)12/h1-3,8H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSIANFWIHTIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B1397891.png)










![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)